Ethyl [2-(4-chlorophenoxy)phenyl]carbamate
Description
Ethyl [2-(4-chlorophenoxy)phenyl]carbamate, also known as this compound, is a useful research compound. Its molecular formula is C15H14ClNO3 and its molecular weight is 291.73 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl [2-(4-chlorophenoxy)phenyl]carbamate, also known as Amoxapine Chlorophenoxyaniline Carbamate, is an organic compound with the chemical formula C₁₅H₁₄ClNO₃ and a molecular weight of 291.73 g/mol. Although it is primarily recognized as an impurity in the antidepressant Amoxapine, its biological activity has garnered interest for potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant research findings.
- Molecular Formula : C₁₅H₁₄ClNO₃
- Molecular Weight : 291.73 g/mol
- Structure : The compound features a carbamate functional group linked to a phenyl ring substituted with a 4-chlorophenoxy moiety.
Antichlamydial Activity
Recent studies have indicated that certain carbamate derivatives exhibit significant antibacterial properties, particularly against Chlamydia trachomatis. In vitro assays demonstrated that synthesized compounds with structural similarities to this compound can drastically reduce the formation of infectious elementary bodies (EBs) in infected cells. For instance, compounds derived from similar scaffolds showed a notable decrease in chlamydial inclusion numbers and size, suggesting their potential as selective agents against chlamydial infections .
Cholinesterase Inhibition
Carbamate compounds are often investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. This compound's structural features may position it as a candidate for AChE/BChE inhibition. In studies involving similar carbamate derivatives, compounds demonstrated varying degrees of inhibition potency, with some achieving IC50 values comparable to established drugs like rivastigmine and galanthamine .
Table 1: Inhibition Potency of Carbamate Derivatives
Compound Name | IC50 (μM) | Target Enzyme |
---|---|---|
Rivastigmine | 36.05 | AChE |
Galanthamine | 22.23 | BChE |
This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be better understood through SAR studies. These studies evaluate how changes in chemical structure influence biological activity. For example, modifications to the phenoxy group or alterations in the carbamate moiety can significantly impact enzyme inhibition profiles and selectivity indexes.
Key Findings from SAR Studies
- Modification of Substituents : Variations in the chlorophenoxy substituent have been shown to affect both potency and selectivity towards cholinesterases.
- Lipophilicity : The balance between hydrophilicity and lipophilicity plays a crucial role in determining the bioavailability and interaction with target enzymes.
- 3D-QSAR Models : Advanced modeling techniques have been employed to predict how structural changes can enhance inhibitory activity against AChE and BChE .
Toxicity Studies
In addition to efficacy, understanding the toxicity profile of this compound is essential for its potential therapeutic use. Preliminary studies indicate that various carbamate derivatives exhibit low cytotoxicity towards human cell lines at effective concentrations, suggesting a favorable safety profile for further development .
Properties
IUPAC Name |
ethyl N-[2-(4-chlorophenoxy)phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-2-19-15(18)17-13-5-3-4-6-14(13)20-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCZXPPVLLYTEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548010 | |
Record name | Ethyl [2-(4-chlorophenoxy)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31879-60-4 | |
Record name | Carbamic acid, [2-(4-chlorophenoxy)phenyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31879-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorophenoxyaniline carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031879604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl [2-(4-chlorophenoxy)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLOROPHENOXYANILINE CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWH8W5K07R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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